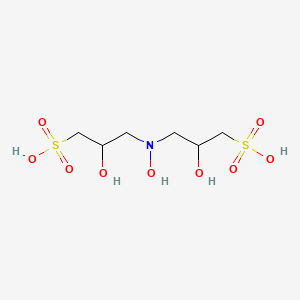
3,3'-(Hydroxyazanediyl)bis(2-hydroxypropane-1-sulfonic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(Hydroxyazanediyl)bis(2-hydroxypropane-1-sulfonic acid) is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Hydroxyazanediyl)bis(2-hydroxypropane-1-sulfonic acid) typically involves the reaction of appropriate starting materials under controlled conditions. The exact synthetic route can vary, but it generally includes steps such as sulfonation and hydroxylation to introduce the sulfonic acid and hydroxyl groups, respectively .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction temperatures and pressures are common to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-(Hydroxyazanediyl)bis(2-hydroxypropane-1-sulfonic acid) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce hydroxylated compounds .
Wissenschaftliche Forschungsanwendungen
3,3’-(Hydroxyazanediyl)bis(2-hydroxypropane-1-sulfonic acid) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It is employed in biochemical assays and as a buffer in biological experiments.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,3’-(Hydroxyazanediyl)bis(2-hydroxypropane-1-sulfonic acid) involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfonic acid groups play a crucial role in its reactivity and binding properties. These interactions can affect various biochemical and chemical processes, making it a valuable compound in research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid): This compound has a similar structure but includes a piperazine ring, which can alter its reactivity and applications.
3-[(2-Hydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid: This compound has a different amine group, which can affect its chemical properties and uses.
Uniqueness
3,3’-(Hydroxyazanediyl)bis(2-hydroxypropane-1-sulfonic acid) is unique due to its specific combination of hydroxyl and sulfonic acid groups, which provide distinct reactivity and binding properties. This makes it particularly useful in applications where precise chemical interactions are required .
Eigenschaften
CAS-Nummer |
134559-72-1 |
|---|---|
Molekularformel |
C6H15NO9S2 |
Molekulargewicht |
309.3 g/mol |
IUPAC-Name |
2-hydroxy-3-[hydroxy-(2-hydroxy-3-sulfopropyl)amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C6H15NO9S2/c8-5(3-17(11,12)13)1-7(10)2-6(9)4-18(14,15)16/h5-6,8-10H,1-4H2,(H,11,12,13)(H,14,15,16) |
InChI-Schlüssel |
GWURRSXJLUMYHG-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CS(=O)(=O)O)O)N(CC(CS(=O)(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



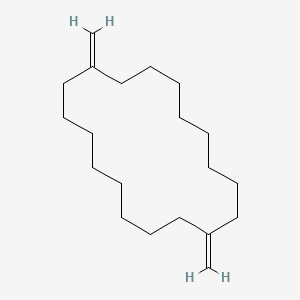
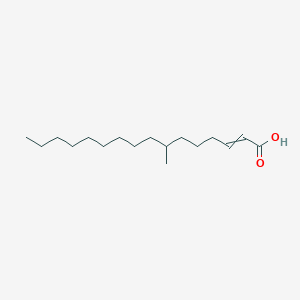

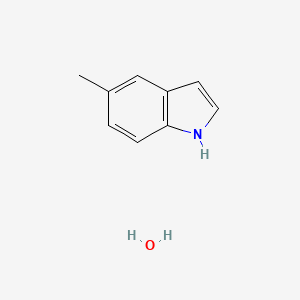
![2-{[6-(Hydroxymethyl)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14279993.png)
![6-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl acetate](/img/structure/B14279998.png)

![Acetic acid, [2-methoxy-4-[[(1-oxononyl)amino]methyl]phenoxy]-](/img/structure/B14280006.png)
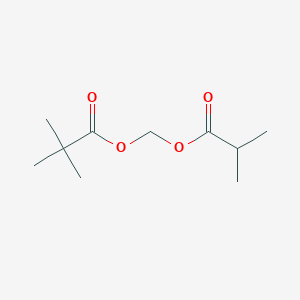


![4-[2-(3,5-Dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14280039.png)
![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-](/img/structure/B14280042.png)
